Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 143603-75-2, molecular formula C21H22N2O5) is a dihydropyrimidinone (DHPM) derivative synthesized via multicomponent reactions such as the Biginelli reaction. DHPMs are known for their structural diversity and pharmacological relevance, particularly as calcium channel modulators, antimicrobial agents, and anticancer compounds . This compound features two 4-methoxyphenyl substituents at positions 4 and 6 of the pyrimidine ring, an ethyl ester at position 5, and a ketone at position 2. Its synthesis typically involves aldehydes, β-ketoesters, and urea/thiourea derivatives under acid or nanoparticle catalysis .
Properties
IUPAC Name |
ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-20(24)17-18(13-5-9-15(26-2)10-6-13)22-21(25)23-19(17)14-7-11-16(27-3)12-8-14/h5-12,18H,4H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHMVBXIMLOSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386510 | |
| Record name | ST013286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5721-00-6 | |
| Record name | ST013286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with urea and 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different tetrahydropyrimidine derivatives.
Scientific Research Applications
Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Conformational Analysis
Key structural variations among DHPM derivatives include substituents on the phenyl rings, the presence of thioxo (C=S) vs. oxo (C=O) groups at position 2, and ester/amide modifications.
Table 1: Structural and Conformational Comparisons
*Dihedral angle between pyrimidine ring and aryl substituent.
The dihedral angle in Compound IV (75.25°) indicates a less planar structure compared to analogs with angles near 87°, suggesting that bulky substituents (e.g., 3,4,5-trimethoxyphenyl) induce greater puckering .
Anticancer Activity
- Compound 4e : IC50 values against MCF-7 (breast cancer) comparable to tamoxifen, attributed to the 4-hydroxyphenyl and chloromethyl groups enhancing DNA intercalation .
- Compound 4 (4-nitrophenyl derivative): No explicit activity reported, but nitro groups often improve cytotoxicity via electron-withdrawing effects .
- Target Compound : Biological data are lacking, but methoxy groups may improve bioavailability and target binding, as seen in related compounds .
Antimicrobial and Drug-Like Properties
- LaSOM 282 (thioxo derivative) : Thioxo groups enhance antimicrobial potency by increasing lipophilicity .
Biological Activity
Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 313967-76-9) is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.41 g/mol
- CAS Number : 313967-76-9
The compound features a tetrahydropyrimidine core with two methoxyphenyl substituents, which may contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions (MCRs). For instance, ultrasound-assisted synthesis has been reported to enhance yields significantly. The use of catalysts like CuFe₂O₄ nanoparticles has also been explored to facilitate the reaction under solvent-free conditions, achieving yields up to 92% .
Antimicrobial Activity
Studies have shown that compounds in the tetrahydropyrimidine class exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro tests indicated that the compound displays significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins. In particular, it has demonstrated effectiveness against breast and colon cancer cell lines . The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups enhances the lipophilicity and cellular uptake of the compound.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition measuring 15 mm against S. aureus and 12 mm against E. coli.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29 cells, indicating potent anticancer activity.
Research Findings
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer proliferation and inflammation.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| ALOX15 | Competitive | 18 |
| COX-2 | Non-competitive | 20 |
Q & A
Q. What are the optimized synthetic routes for Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction, involving condensation of 4-methoxybenzaldehyde, ethyl acetoacetate, and urea. Key variables include:
- Catalyst selection : Fe₃O₄ nanoparticles yield 94% under reflux in ethanol , while tungsten-substituted molybdophosphoric acid/kaolin catalysts achieve 85–92% yields under similar conditions . Silica gel-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate is also effective, with optimized reflux conditions .
- Reaction time and temperature : 12-hour reflux (ethanol, 78°C) is standard, but gradient temperature protocols can reduce side products .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR/IR spectroscopy : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, tetrahydropyrimidine ring protons at δ 3.0–5.0 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve hydrogen bonding networks and dihedral angles between aryl substituents and the pyrimidine core. For example, torsion angles of 75–87° between substituents are common .
Q. How do reaction conditions influence yield and purity?
- Solvent choice : Ethanol or acetonitrile minimizes decomposition compared to polar aprotic solvents .
- Catalyst loading : 5 mmol Fe₃O₄ achieves 94% yield, whereas higher catalyst amounts may not improve efficiency .
Advanced Research Questions
Q. How can unexpected by-products during synthesis be analyzed and mitigated?
Side products like heterostilbene derivatives (e.g., from 2,4-dimethoxybenzaldehyde) form due to competing aldol condensation. Mitigation strategies include:
- Chromatographic isolation : Use silica gel column chromatography to separate by-products .
- Reaction monitoring : TLC or HPLC tracks intermediate formation .
Q. What methodologies assess the compound’s bioactivity, such as kinase inhibition?
- Kinase inhibition assays : Measure IC₅₀ values using ATP-binding pocket competition assays (e.g., fluorescence polarization). Structural analogs with piperazine moieties show enhanced receptor affinity, suggesting similar evaluation for this compound .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., EGFR or CDK2) based on crystallographic data .
Q. What computational tools predict structure-activity relationships (SAR) for tetrahydropyrimidine derivatives?
- DFT calculations : Gaussian 09 optimizes geometries to evaluate electronic effects of methoxyphenyl substituents on reactivity.
- MD simulations : GROMACS models interaction dynamics with lipid bilayers or protein targets .
Q. How do hydrogen bonding and crystal packing influence physicochemical properties?
- Hydrogen bonding : O─H···O and N─H···O interactions stabilize crystal lattices, as seen in monoclinic systems (space group P2₁/c). These interactions affect solubility and melting points .
- Packing analysis : Mercury software visualizes π-π stacking between methoxyphenyl groups, which correlates with thermal stability .
Data Contradiction Analysis
Q. Why do reported yields vary across studies using similar catalysts?
Discrepancies arise from:
- Substrate ratios : Excess aldehyde (1.2 mmol vs. 1.0 mmol) improves conversion but risks side reactions .
- Catalyst activation : Fe₃O₄ requires sonication for uniform dispersion, while tungstate catalysts need calcination .
Methodological Best Practices
- Synthesis : Prioritize Fe₃O₄ or silica-supported catalysts for reproducibility and green chemistry .
- Characterization : Combine XRD with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
- Bioactivity screening : Use kinase panels (e.g., Eurofins) to identify preliminary targets before mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
